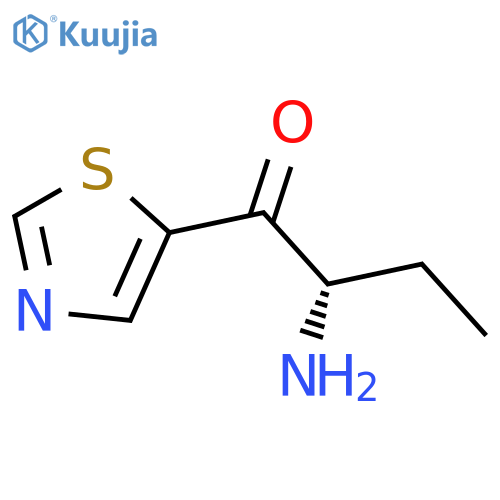

Cas no 2106571-86-0 ((2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one)

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one 化学的及び物理的性質

名前と識別子

-

- EN300-798609

- (2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one

- 2106571-86-0

-

- インチ: 1S/C7H10N2OS/c1-2-5(8)7(10)6-3-9-4-11-6/h3-5H,2,8H2,1H3/t5-/m0/s1

- InChIKey: DSJSOUDBMSGMGW-YFKPBYRVSA-N

- SMILES: S1C=NC=C1C([C@H](CC)N)=O

計算された属性

- 精确分子量: 170.05138412g/mol

- 同位素质量: 170.05138412g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 氢键受体数量: 4

- 重原子数量: 11

- 回転可能化学結合数: 3

- 複雑さ: 151

- 共价键单元数量: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- XLogP3: 1

- トポロジー分子極性表面積: 84.2Ų

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-798609-1.0g |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one |

2106571-86-0 | 95% | 1.0g |

$1129.0 | 2024-05-21 | |

| Enamine | EN300-798609-0.25g |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one |

2106571-86-0 | 95% | 0.25g |

$1038.0 | 2024-05-21 | |

| Enamine | EN300-798609-0.05g |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one |

2106571-86-0 | 95% | 0.05g |

$948.0 | 2024-05-21 | |

| Enamine | EN300-798609-10.0g |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one |

2106571-86-0 | 95% | 10.0g |

$4852.0 | 2024-05-21 | |

| Enamine | EN300-798609-0.5g |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one |

2106571-86-0 | 95% | 0.5g |

$1084.0 | 2024-05-21 | |

| Enamine | EN300-798609-2.5g |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one |

2106571-86-0 | 95% | 2.5g |

$2211.0 | 2024-05-21 | |

| Enamine | EN300-798609-5.0g |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one |

2106571-86-0 | 95% | 5.0g |

$3273.0 | 2024-05-21 | |

| Enamine | EN300-798609-0.1g |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one |

2106571-86-0 | 95% | 0.1g |

$993.0 | 2024-05-21 |

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one 関連文献

-

Alexander P. Gaywood,Hamish McNab Org. Biomol. Chem., 2010,8, 5166-5173

-

Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875

-

Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958

-

Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Shachi Mittal Analyst, 2019,144, 2635-2642

-

Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342

-

Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7

-

Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780

(2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-oneに関する追加情報

Comprehensive Overview of (2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one (CAS No. 2106571-86-0)

The compound (2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one (CAS No. 2106571-86-0) is a chiral small molecule featuring a 1,3-thiazole ring and an amino ketone functional group. Its unique structure has garnered significant attention in pharmaceutical and biochemical research, particularly in the development of novel therapeutics and enzyme inhibitors. The thiazole moiety is a critical pharmacophore, often associated with antimicrobial, antiviral, and anti-inflammatory properties, making this compound a subject of interest in drug discovery pipelines.

Recent advancements in synthetic chemistry have enabled the efficient production of (2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one, with a focus on optimizing enantioselective synthesis to preserve its stereochemical integrity. Researchers are exploring its potential as a building block for peptide mimetics and kinase inhibitors, aligning with the growing demand for targeted therapies in oncology and metabolic diseases. The compound’s CAS No. 2106571-86-0 is frequently cited in patent applications, underscoring its commercial and scientific relevance.

In the context of AI-driven drug discovery, (2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one has been flagged by machine learning algorithms as a candidate for virtual screening due to its favorable ligand efficiency metrics. This aligns with trending searches such as "AI in medicinal chemistry" and "high-throughput screening compounds." Its thiazole core also resonates with inquiries about "heterocyclic compounds in drug design," a hot topic in academic and industrial forums.

From a regulatory perspective, the compound is not classified as hazardous, making it accessible for research applications. However, its handling requires standard laboratory precautions. Analytical techniques like HPLC, NMR, and mass spectrometry are routinely employed to characterize its purity and stereochemistry, addressing common queries like "how to validate chiral compounds" or "analytical methods for amino ketones."

The future trajectory of (2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one hinges on its integration into combinatorial chemistry libraries and fragment-based drug design. With the rise of personalized medicine, its role in crafting tailored therapeutics could expand, particularly in niche areas like rare genetic disorders. As the scientific community continues to explore its applications, this compound exemplifies the synergy between traditional organic synthesis and cutting-edge computational tools.

2106571-86-0 ((2S)-2-amino-1-(1,3-thiazol-5-yl)butan-1-one) Related Products

- 2764016-33-1(tert-butyl N-[1-(3-hydroxypropyl)azetidin-3-yl]carbamate)

- 850745-53-8(2-5-(2-ethoxyphenoxy)pyrimidin-4-yl-5-methoxyphenol)

- 878057-54-6(N-cyclopentyl-2-({1-2-oxo-2-(piperidin-1-yl)ethyl-1H-indol-3-yl}sulfonyl)acetamide)

- 1497338-12-1(Tert-butyl 3-(3,4-dimethylphenyl)-3-hydroxyazetidine-1-carboxylate)

- 666740-62-1(methyl (3S)-3-hydroxy-3-(thiophen-3-yl)propanoate)

- 2580251-99-4(6-(trifluoromethyl)oxane-2-carboxylic acid, Mixture of diastereomers)

- 2306272-70-6(4,4-Difluoropiperidin-2-one hydrochloride)

- 1399659-87-0(5-(2-Methyl-thiazol-4-yl)-furan-2-carboxylic acid methyl ester)

- 2172526-72-4(2,4-dimethyl-7-azaspiro5.6dodecan-8-one)

- 2169881-99-4((2E)-3-(2-chlorofuran-3-yl)prop-2-enoic acid)